molecular formula C38H62F2O6Si B584161 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester CAS No. 1346597-45-2

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester

货号: B584161
CAS 编号: 1346597-45-2
分子量: 688.033
InChI 键: DXVSMWCKXOCOJF-DUZCPQFDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is an organic compound with the chemical formula C38H55D7F2O6Si. It is a derivative of lubiprostone, a medication used to treat chronic constipation and irritable bowel syndrome. This compound is labeled with deuterium, making it useful in various scientific research applications, particularly in the study of metabolic pathways and drug interactions .

准备方法

The synthesis of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester involves multiple steps, including the protection of hydroxyl groups and the introduction of deuterium. The synthetic route typically starts with lubiprostone, which undergoes protection of the hydroxyl groups using tetrahydropyranyl and tert-butyldimethylsilyl groups. The deuterium labeling is achieved through specific reactions that replace hydrogen atoms with deuterium

化学反应分析

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature.

科学研究应用

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for studying the metabolic pathways of lubiprostone.

    Biology: The compound is employed in biological studies to understand the interactions of lubiprostone with various biological targets.

    Medicine: It aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of lubiprostone.

    Industry: The compound is used in the development of new pharmaceuticals and in quality control processes

作用机制

The mechanism of action of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is similar to that of lubiprostone. It activates chloride channels in the intestines, leading to increased fluid secretion and improved bowel movements. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions with molecular targets, providing insights into its pharmacological effects .

相似化合物的比较

Similar compounds to 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester include:

生物活性

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 phenylmethyl ester is a derivative of lubiprostone, a bicyclic fatty acid derived from prostaglandin E1. Lubiprostone is primarily used to treat chronic idiopathic constipation and irritable bowel syndrome through its action as a chloride channel activator. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant research findings.

Lubiprostone and its derivatives, including 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7, exert their biological effects primarily by activating the ClC-2 chloride channels located in the apical membrane of intestinal epithelial cells. The activation of these channels leads to:

  • Chloride Ion Efflux : Chloride ions are secreted into the intestinal lumen, which promotes sodium ion efflux through paracellular pathways, maintaining isotonicity.
  • Water Secretion : Following sodium, water is drawn into the lumen, enhancing intestinal fluid secretion and motility .
  • Mucosal Barrier Restoration : Lubiprostone has been shown to restore tight junction protein complexes, improving mucosal barrier function in various models .

Pharmacokinetics

The pharmacokinetic profile of lubiprostone indicates:

  • Absorption : Low systemic availability post-oral administration; plasma concentrations are typically below quantifiable levels (10 pg/mL).
  • Metabolism : Rapidly metabolized via carbonyl reductase without involvement from the hepatic cytochrome P450 system. The primary metabolite, M3, constitutes less than 10% of the administered dose .
  • Half-Life : Approximately 0.9 to 1.4 hours with most excretion occurring within 48 hours post-administration .

Efficacy in Clinical Trials

A study conducted by Moeser et al. highlighted that lubiprostone significantly improved intestinal barrier function in ischemic-injured porcine ileum models. The research demonstrated that lubiprostone treatment led to increased ion transport responses in colonic biopsies from patients with Crohn's disease (CD) in remission compared to those with active disease .

Effects on Intestinal Conditions

In a controlled study involving male Sprague-Dawley rats, lubiprostone was administered prior to indomethacin treatment to assess its protective effects against enteropathy. Results indicated that lubiprostone mitigated hemorrhagic lesions and reduced inflammatory markers associated with bacterial invasion .

Comparison of Biological Activity

A comparative analysis of lubiprostone's activity across different studies reveals discrepancies in its mechanism of action. While some studies suggest a predominant role for ClC-2 activation, others indicate that lubiprostone acts as a general activator of cAMP-gated ion channels via EP4 receptors, suggesting a more complex interaction within intestinal epithelial cells .

Data Table: Summary of Biological Activities

Study Model Findings Mechanism
Moeser et al. (2023)Porcine ileumImproved barrier functionClC-2 activation
Indomethacin Study (2014)Rat modelReduced enteropathy lesionsEP4 receptor-mediated
Caco-2 Cell Line StudyHuman cellsIncreased claudin-1 expressionTight junction modulation

属性

CAS 编号

1346597-45-2

分子式

C38H62F2O6Si

分子量

688.033

IUPAC 名称

benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-6,6,7,7,8,8,8-heptadeuterio-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate

InChI

InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1/i1D3,7D2,8D2

InChI 键

DXVSMWCKXOCOJF-DUZCPQFDSA-N

SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F

同义词

(11α)-16,16-Difluoro-11-O-tetrahydropyranyl-15-O-tert-butyldimethylsilyl-9-oxoprostan Phenylmethyl Ester-d7

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。